

Summary of Quantitative Data for 10-Hydroxywarfarin

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Compound Focus: 10-Hydroxywarfarin

CAS No.: 83219-99-2

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Property	Value / Description	Context & Source
Bioactivity	Metabolite of (R)-warfarin; Inhibitor of CYP2C9 and VKOR [1].	Contributes to overall anticoagulant effect [2].
Molecular Formula	C ₁₉ H ₁₆ O ₅ [1] [3]	-
Molecular Weight	324.332 g/mol [1] [3]	-
CYP2C9 Inhibition (IC ₅₀)	1.6 µM [1]	In recombinant enzyme assays; more potent than S-warfarin [4].
VKOR Inhibition	80 ng/mL [1]	Contributes to anticoagulant activity [2].
Solubility	Slightly soluble in Methanol and DMSO [1].	Predicted.
Predicted Water Solubility	0.207 mg/mL [3]	ALOGPS prediction.
Predicted logP	1.95 [3]	Measures lipophilicity (Chemaxon prediction).

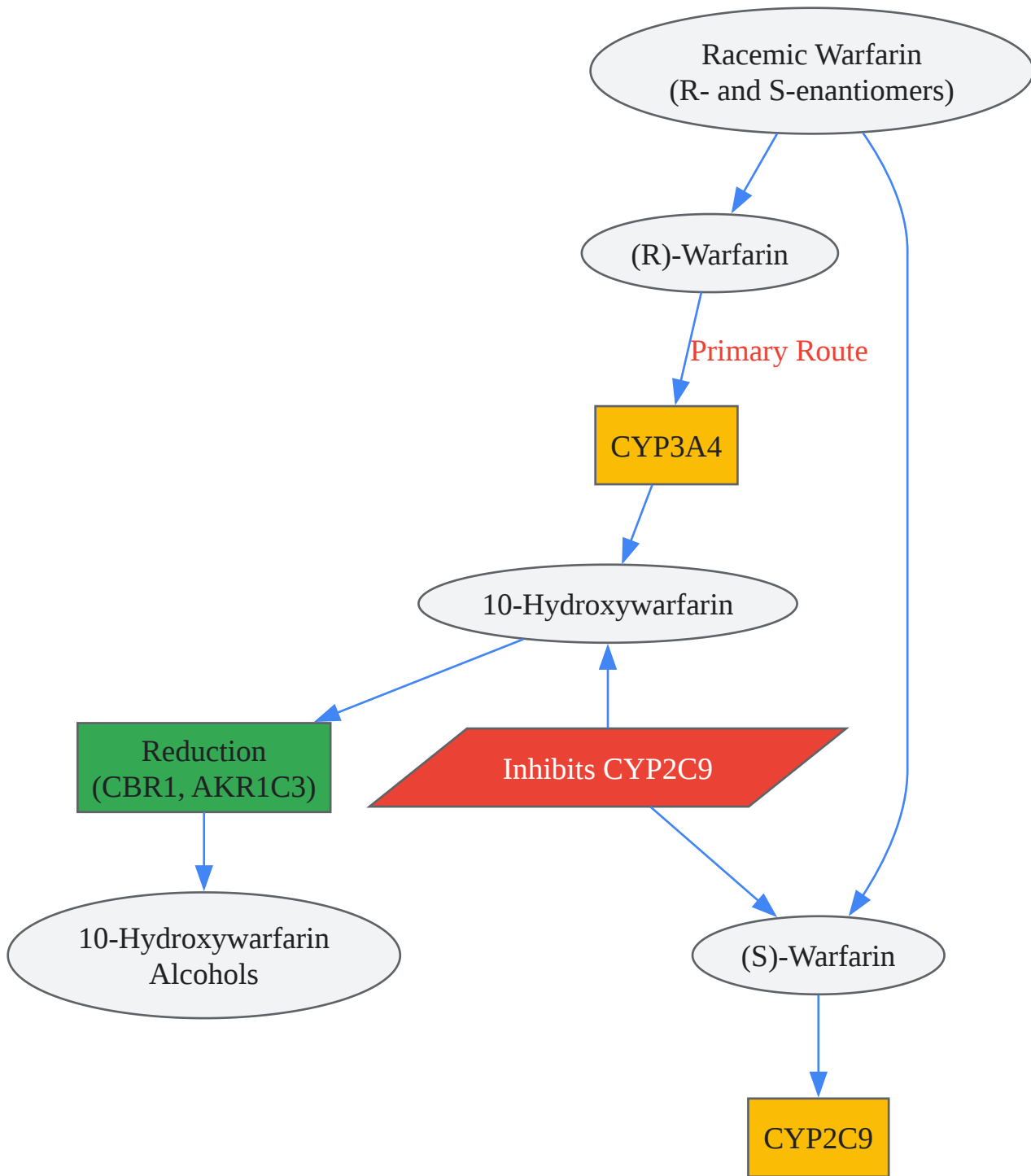
Property	Value / Description	Context & Source
pKa (Strongest Acidic)	5.48 [3]	Chemaxon prediction.

A key study investigated the **thermodynamics of its chiral separation**, providing some directly measured thermodynamic parameters [5].

Parameter	Value / Description
Experimental Method	Cyclodextrin-assisted Capillary Electrophoresis
Complexation Process	Exothermic
Enthalpy (ΔH)	Negative (Favourable)
Key Finding	Higher affinity for cyclodextrin and stronger stereoselective effect compared to warfarin.

Metabolic Pathways and Experimental Workflows

10-hydroxywarfarin is a secondary metabolite with a unique elimination pathway. The following diagram maps its role in the broader metabolic network of warfarin.



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*Diagram: Metabolic fate of **10-hydroxywarfarin**, showing its formation from (R)-Warfarin via CYP3A4, its potent inhibition of CYP2C9, and its novel reductive elimination pathway [2] [4] [1].*

Detailed Experimental Protocol: Steady-State Reduction in Human Liver Cytosol

This methodology is used to characterize the novel reductive elimination pathway of **10-hydroxywarfarin** [2].

- **Objective:** To determine the kinetics of **10-hydroxywarfarin** reduction to its alcohol metabolites.
- **Materials:**
 - **Chemical Standards:** **10-hydroxywarfarin** (mixed isomers), NADPH.
 - **Biological System:** Pooled human liver cytosol (HLC).
 - **Buffers:** 50 mM potassium phosphate buffer, pH 7.4.
 - **Equipment:** Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS/MS).
- **Procedure:**
 - **Reaction Setup:** Incubate **10-hydroxywarfarin** at varying concentrations with a fixed concentration of HLC in potassium phosphate buffer.
 - **Initiation:** Start the reaction by adding an NADPH-regenerating system to provide electrons for the reductases.
 - **Incubation:** Maintain the reaction at 37°C under steady-state conditions (determined via prior time-course and protein linearity experiments).
 - **Termination:** Quench the reaction at a predetermined time (e.g., 45 min) by adding an equal volume of cold ethanol containing an internal standard.
 - **Analysis:** Centrifuge the quenched mixture and analyze the supernatant using LC-MS/MS to resolve and quantify the formation of **10-hydroxywarfarin** alcohol metabolites.
- **Enzyme Identification:** Use chemical inhibitors or recombinant enzymes (CBR1, AKR1C3) to confirm the specific reductases responsible for the activity [2] [6].

Key Research Gaps and Future Directions

- **Thermodynamic Parameters:** A full thermodynamic profile (e.g., ΔG , ΔH , ΔS of binding to targets like CYP2C9) is not available in the searched literature.
- **Enantiomer-Specific Data:** While **10-hydroxywarfarin** exists as multiple isomers, quantitative data on the biological activity and properties of each pure enantiomer is limited.

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